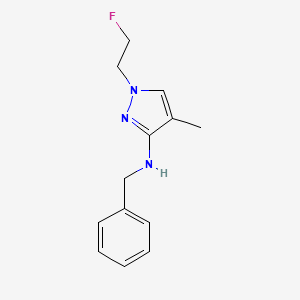

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine

Description

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a benzyl group at the N-position, a 2-fluoroethyl chain at the 1-position, and a methyl substituent at the 4-position of the pyrazole ring.

Properties

Molecular Formula |

C13H16FN3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C13H16FN3/c1-11-10-17(8-7-14)16-13(11)15-9-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,15,16) |

InChI Key |

FMFPRWZOKNSQEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC=CC=C2)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of benzylamine with 2-fluoroethyl bromide under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include pyrazol-3-amine derivatives with variations in substituents on the pyrazole ring and N-benzyl groups (Table 1).

Table 1: Structural Comparison of Pyrazol-3-amine Derivatives

Key Observations :

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Spectral Insights :

- NMR Shifts : highlights that substituent changes in regions A (positions 39–44) and B (29–36) of similar compounds cause detectable chemical shift variations. For the target compound, the 2-fluoroethyl group would likely deshield adjacent protons, causing distinct δ 4.5–5.0 ppm shifts .

- Mass Spectrometry : The cyclopropyl analog () showed HRMS m/z 215 ([M+H]⁺), while the target compound’s calculated molecular ion (m/z 241.29) would require verification via HRMS .

Computational and Graph-Based Comparisons

emphasizes graph-theoretical methods for structural similarity assessment. The target compound’s benzyl and 2-fluoroethyl groups create a unique graph topology compared to halogenated analogs (). Fingerprint-based similarity searches (e.g., Tanimoto coefficients) could quantify these differences, though graph isomorphism remains computationally challenging for large derivatives .

Biological Activity

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article outlines its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H22FN4

- Molecular Weight : 282.36 g/mol

- CAS Number : 1856054-77-7

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester.

- Fluorination : Introduction of the fluoroethyl group can be accomplished through alkylation using 2-fluoroethyl bromide.

- N-benzylation : The final step involves the reaction with benzyl chloride under basic conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, its activity has been evaluated against various cancer cell lines, with notable results in:

- MIA PaCa-2 Cells : Research indicates that this compound exhibits submicromolar antiproliferative activity. It has been shown to reduce mTORC1 activity and enhance autophagy at basal levels, which may contribute to its anticancer effects .

The mechanism through which this compound exerts its biological effects involves:

- mTORC1 Pathway Modulation : The compound disrupts autophagic flux by inhibiting mTORC1 reactivation under nutrient-replete conditions, which is crucial for cancer cell survival in nutrient-poor environments .

Structure-Activity Relationships (SAR)

Preliminary SAR studies suggest that modifications to the pyrazole core and substituents can significantly alter biological activity. For instance:

- Substituent Variations : The presence of different benzyl groups and fluorinated moieties can enhance potency and selectivity against specific cancer types .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Autophagy Modulation :

- Potential for Targeting Tumor Microenvironments :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Step 1 : Start with a pyrazole core functionalized at the 1-position with a 2-fluoroethyl group. Use nucleophilic substitution or transition-metal catalysis to introduce the N-benzyl moiety at the 3-amine position (similar to methods in ).

- Step 2 : Optimize temperature (e.g., 35–60°C) and solvent polarity (e.g., DMSO or DMF) to enhance reaction kinetics while minimizing side reactions involving the fluorine substituent ().

- Step 3 : Employ inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates ().

- Step 4 : Purify via column chromatography (e.g., ethyl acetate/hexane gradients) and validate purity using HPLC or LC-MS ( ).

- Key Consideration : Fluorine’s electron-withdrawing effect may necessitate longer reaction times for amine coupling steps .

Q. How can the structural integrity of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine be confirmed post-synthesis?

- Methodological Answer :

- Technique 1 : Use - and -NMR to verify substituent positions and rule out regioisomeric byproducts. For example, the 2-fluoroethyl group should show distinct splitting patterns due to coupling with fluorine ( ).

- Technique 2 : X-ray crystallography for unambiguous confirmation of the 3-amine substitution and fluorine placement ( ).

- Technique 3 : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode) ().

- Validation : Compare spectral data with structurally analogous fluorinated pyrazoles ( ).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis or LC-MS over 24–72 hours ().

- Thermal Stability : Perform thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C) to assess decomposition thresholds ().

- Key Finding : Fluorinated pyrazoles are generally stable under neutral conditions but may hydrolyze in strongly acidic/basic environments due to fluorine’s electronegativity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Step 1 : Use density functional theory (DFT) to calculate electron density maps, identifying reactive sites (e.g., amine group for hydrogen bonding) ().

- Step 2 : Perform molecular docking to predict interactions with biological targets (e.g., enzymes or receptors). Prioritize derivatives with high binding affinity scores ().

- Step 3 : Validate predictions via synthesis and in vitro assays (e.g., enzyme inhibition).

- Case Study : Fluorine’s role in improving metabolic stability can be modeled by comparing LogP and polar surface area (PSA) values ().

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated pyrazole derivatives?

- Methodological Answer :

- Approach 1 : Conduct controlled experiments to isolate variables (e.g., solvent polarity, catalyst type) that may explain discrepancies ( ).

- Approach 2 : Use statistical design of experiments (DoE) to identify critical factors influencing reactivity (e.g., temperature vs. catalyst loading) ( ).

- Example : If fluorinated ethyl groups show unexpected nucleophilicity, evaluate steric vs. electronic effects using Hammett plots or kinetic isotope effects .

Q. What role does the 2-fluoroethyl group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Study Design :

- In Vitro : Measure metabolic stability in liver microsomes; compare with non-fluorinated analogs.

- In Vivo : Perform pharmacokinetic (PK) studies in rodent models to assess half-life and bioavailability.

- Mechanistic Insight : Fluorine reduces cytochrome P450-mediated oxidation, prolonging circulation time ().

- Validation : Use LC-MS/MS to quantify metabolites and identify degradation pathways .

Q. What advanced techniques are suitable for studying this compound’s interactions with enzymatic targets?

- Methodological Answer :

- Technique 1 : Surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., , , ).

- Technique 2 : Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).

- Technique 3 : Cryo-EM or X-ray crystallography to resolve binding conformations ( ).

- Application : Study interactions with kinases or GPCRs, leveraging the pyrazole core’s affinity for ATP-binding pockets .

Q. How can analytical methods be optimized to detect trace impurities in synthesized batches?

- Methodological Answer :

- Method 1 : Develop a UHPLC method with a C18 column and acetonitrile/water gradient (0.1% formic acid) for baseline separation of impurities ( ).

- Method 2 : Use charged aerosol detection (CAD) or evaporative light scattering (ELS) for non-UV-active impurities.

- Validation : Spike samples with known impurities (e.g., de-fluorinated byproducts) and validate recovery rates ≥95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.